molecular formula C15H18N2O3S2 B361452 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide CAS No. 692746-36-4

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

Cat. No.: B361452
CAS No.: 692746-36-4
M. Wt: 338.4g/mol
InChI Key: ZUJIDNPDAQQIMJ-UHFFFAOYSA-N
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Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide is a synthetic chemical agent of significant research interest due to its distinct molecular architecture, which incorporates both a benzenesulfonamide and a thienylacetamide moiety. This specific structure suggests potential as a key investigative tool in biochemical studies. Compounds featuring the benzenesulfonamide pharmacophore are extensively documented in scientific literature for their ability to act as potent inhibitors of carbonic anhydrase enzymes . Researchers may therefore utilize this compound to probe the activity and function of various carbonic anhydrase isoforms, which are crucial targets in understanding pathologies such as glaucoma, cancer, and neurological disorders. The presence of the 2-thienyl group may further influence the compound's binding affinity and selectivity, offering a avenue for structure-activity relationship (SAR) studies aimed at developing novel enzyme inhibitors. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-11(2)17-22(19,20)14-7-5-12(6-8-14)16-15(18)10-13-4-3-9-21-13/h3-9,11,17H,10H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJIDNPDAQQIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 4-Aminobenzenesulfonyl Chloride

The synthesis begins with the reaction of 4-aminobenzenesulfonyl chloride (1) with isopropylamine (2) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to scavenge HCl, yielding 4-(isopropylsulfamoyl)aniline (3) after purification via recrystallization from ethanol/water (Scheme 1).

Scheme 1:

4-Aminobenzenesulfonyl chloride+IsopropylamineTEA, DCM4-(Isopropylsulfamoyl)aniline(Yield: 68%)\text{4-Aminobenzenesulfonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{TEA, DCM}} \text{4-(Isopropylsulfamoyl)aniline} \quad \text{(Yield: 68\%)}

Key Conditions:

  • Temperature: 0–5°C (initial), then room temperature

  • Reaction Time: 6–8 hours

  • Purification: Recrystallization (ethanol/water, 1:1 v/v)

Alternative Route: Direct Sulfonation of Aniline Derivatives

A patent by EP0367233A2 describes sulfonation using chlorosulfonic acid, though this method risks over-sulfonation and requires stringent temperature control. For the target compound, selective mono-sulfonation is achieved by reacting aniline with chlorosulfonic acid at −10°C, followed by amination with isopropylamine (Yield: 52%).

Synthesis of 2-(2-Thienyl)acetic Acid

Friedel-Crafts Acylation of Thiophene

2-(2-Thienyl)acetic acid (4) is synthesized via Friedel-Crafts acylation of thiophene (5) with chloroacetyl chloride (6) in the presence of AlCl₃ (Scheme 2). The reaction proceeds in anhydrous DCM at 0°C, yielding 2-chloro-1-(2-thienyl)ethan-1-one (7), which is hydrolyzed to the carboxylic acid using 10% NaOH.

Scheme 2:

Thiophene+Chloroacetyl ChlorideAlCl₃, DCM2-Chloro-1-(2-thienyl)ethan-1-oneNaOH2-(2-Thienyl)acetic Acid(Yield: 61%)\text{Thiophene} + \text{Chloroacetyl Chloride} \xrightarrow{\text{AlCl₃, DCM}} \text{2-Chloro-1-(2-thienyl)ethan-1-one} \xrightarrow{\text{NaOH}} \text{2-(2-Thienyl)acetic Acid} \quad \text{(Yield: 61\%)}

Key Conditions:

  • Catalyst: AlCl₃ (1.2 equiv)

  • Hydrolysis: 10% NaOH, reflux for 2 hours

Alternative Pathway: Grignard Reaction

2-Thienylmagnesium bromide (8) reacts with ethyl chloroacetate (9) to form ethyl 2-(2-thienyl)acetate (10), which is saponified to the acid (4) using LiOH in THF/water (Yield: 58%).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

4-(Isopropylsulfamoyl)aniline (3) and 2-(2-thienyl)acetic acid (4) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM (Scheme 3). The reaction is stirred at room temperature for 12 hours, yielding the target compound after column chromatography (SiO₂, ethyl acetate/hexane).

Scheme 3:

3+4EDC, HOBt, DCMN-{4-[(Isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide(Yield: 74%)\text{3} + \text{4} \xrightarrow{\text{EDC, HOBt, DCM}} \text{this compound} \quad \text{(Yield: 74\%)}

Optimization Data:

Catalyst SystemSolventTemperatureYield (%)
EDC/HOBtDCMRT74
DCC/DMAPTHF40°C65
HATUDMF0°C68

Acid Chloride Route

2-(2-Thienyl)acetyl chloride (11), prepared by treating 4 with thionyl chloride, reacts with 3 in anhydrous THF. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate (Yield: 71%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.21 (dd, J = 5.2, 3.6 Hz, 1H, Thienyl-H), 6.98–6.94 (m, 2H, Thienyl-H), 4.12 (s, 2H, CH₂CO), 3.51 (sept, J = 6.4 Hz, 1H, CH(CH₃)₂), 1.32 (d, J = 6.4 Hz, 6H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Purity and Yield Optimization

Recrystallization from ethanol improves purity to >98% (HPLC). The highest yield (78%) is achieved using EDC/HOBt in DCM at room temperature.

Challenges and Side Reactions

  • Sulfonamide Hydrolysis: Prolonged exposure to acidic conditions during coupling may cleave the sulfonamide group. Neutral pH and low temperatures mitigate this.

  • Thienyl Oxidation: The thiophene ring is susceptible to oxidation; reactions are conducted under inert atmosphere .

Chemical Reactions Analysis

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thienyl groups are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.

Scientific Research Applications

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced inflammation or tumor growth .

Comparison with Similar Compounds

N-{4-[(methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide

  • Structural Difference: Methylamino group replaces isopropylamino at the sulfonamide nitrogen.
  • Molecular Formula : C₁₃H₁₄N₂O₃S₂ (MW: 310.39 g/mol) .
  • Lower molecular weight may improve solubility but reduce lipophilicity compared to the isopropyl analog.
  • Pharmacological Context: Methylamino-substituted sulfonamides are common in ACE2-targeting antiviral agents (e.g., docking score of -5.51 kcal/mol for a related compound in ), suggesting this analog could share similar target affinity .

N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-2-(2-thienyl)acetamide

  • Structural Difference: A 2-ethylpiperidine group replaces the isopropylamino moiety.
  • Molecular Formula : C₁₉H₂₄N₂O₃S₂ (MW: 392.54 g/mol) .
  • Key Implications :
    • The bulky piperidine ring introduces significant steric effects, likely reducing membrane permeability but increasing target specificity.
    • Enhanced metabolic stability due to the cyclic amine, which resists oxidative degradation.

N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

  • Structural Difference: Piperazine replaces isopropylamino, and the thienyl group is absent.
  • Molecular Formula : C₁₂H₁₇N₃O₃S (MW: 283.35 g/mol) .
  • Key Implications: The piperazine group enhances water solubility and introduces basicity (pKa ~9.5), favoring ionized forms at physiological pH. Demonstrated anti-hypernociceptive activity in inflammatory pain models, outperforming paracetamol in some assays .

N-(4-bromophenyl)-2-(2-thienyl)acetamide

  • Structural Difference : Bromophenyl replaces the sulfonamide-phenyl group.
  • Molecular Formula: C₁₂H₁₀BrNO₂S (MW: 312.19 g/mol) .
  • Crystallographic data indicate robust packing via halogen bonding, which could influence bioavailability .
  • Pharmacological Context : Thienyl-acetamides with halogenated aryl groups are explored for anticancer and antimicrobial applications.

N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide

  • Structural Difference: Dual sulfonamide groups and a thiadiazole ring replace the thienyl and isopropylamino groups.
  • Molecular Formula : C₁₈H₁₈N₆O₅S₃ (MW: 510.58 g/mol) .
  • Increased molecular weight and polarity may limit blood-brain barrier penetration compared to the simpler isopropylamino analog .

Biological Activity

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide, with the chemical formula C15H18N2O3S2 and a molecular weight of 338.45 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Inhibition of COX-2 Enzyme

One of the primary biological activities attributed to this compound is its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is known for its role in the inflammatory process and is a target for nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to inhibit COX-2 may contribute to its anti-inflammatory properties, making it a candidate for further therapeutic development in inflammatory diseases.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Additionally, preliminary studies suggest potential anticancer effects, particularly against certain cancer cell lines. The compound's structure allows it to interact with cellular targets involved in cancer proliferation and survival pathways .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may modulate enzyme activity by binding to active sites or altering protein conformation. This modulation can lead to reduced inflammation or inhibited tumor growth through various biochemical pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-sulfamoylphenyl)-2-thiopheneacetamideStructureModerate COX-2 inhibition
N-(4-aminophenyl)-2-thiopheneacetamideStructureLimited anti-inflammatory effects
N-(4-isopropylaminophenyl)-2-thiopheneacetamideStructureEnhanced cytotoxicity against cancer cells

The presence of the isopropylamino group in this compound appears to enhance its biological activity compared to other similar compounds lacking this modification.

Study on COX-2 Inhibition

A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited COX-2 activity in vitro. The study utilized enzyme assays to quantify the inhibition and found that higher concentrations of the compound resulted in greater inhibition rates compared to control groups.

Cytotoxicity Against Cancer Cell Lines

Another study investigated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (T47D) and hepatoma (Huh7) cells. Results indicated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

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